Acetophenone tosylhydrazone
Description
Properties
IUPAC Name |
4-methyl-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFDFCKBMCLGN-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Acetophenone Tosylhydrazone and Functionalized Derivatives
Conventional Condensation Protocols for Acetophenone (B1666503) Tosylhydrazone Synthesis
The classical approach to synthesizing tosylhydrazones involves the direct reaction between a carbonyl compound and tosylhydrazine. wikipedia.org This method can be performed using either solvent-mediated or solvent-free conditions.
Solvent-Mediated Preparations
The most common solvent-mediated preparations involve heating acetophenone and p-toluenesulfonyl hydrazide in a suitable solvent. Ethanol (B145695) is frequently employed, often with the addition of a catalytic amount of acid, such as hydrochloric acid or glacial acetic acid, to facilitate the condensation. wikipedia.orgrasayanjournal.co.in The reaction typically requires refluxing for several hours to ensure completion. rasayanjournal.co.in For instance, one method describes the synthesis of camphor (B46023) tosylhydrazone by the condensation of camphor and tosylhydrazine in ethanol with hydrochloric acid catalysis. wikipedia.org Similarly, substituted acetophenone derivatives have been synthesized by refluxing the corresponding acetophenone with a hydrazine (B178648) in ethanol for 6–8 hours in the presence of catalytic glacial acetic acid. rasayanjournal.co.in Another protocol involves dissolving p-toluenesulfonyl hydrazide in hot ethanol, adding the ketone, and allowing the mixture to react, resulting in the precipitation of the tosylhydrazone product upon cooling. nih.gov Methanol has also been used as a solvent, with the reaction mixture being heated to 65°C to initiate the nucleophilic attack of the hydrazine on the carbonyl group. mdpi.com
Optimized Solvent-Free Conditions
In a significant advancement towards green chemistry, highly efficient solvent-free methods have been developed. One such prominent method involves the mechanochemical synthesis by grinding acetophenone and 4-methylbenzenesulfonohydrazide (B56588) in a mortar and pestle at room temperature. nih.gov This protocol is remarkably rapid, with the reaction often reaching completion within one to ten minutes. nih.gov The key advantages of this solvent-free approach include operational simplicity, significantly reduced reaction times, clean reaction profiles, and straightforward workup procedures that typically involve washing the resultant solid with a non-polar solvent like petroleum ether to afford the pure product in excellent yields. nih.gov The reaction between acetophenone and tosylhydrazine under these grinding conditions has been reported to yield the desired acetophenone tosylhydrazone in as high as 95%. nih.gov
Table 1: Comparison of Synthetic Protocols for N-Tosylhydrazones
| Entry | Carbonyl Compound | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | CH3CN, reflux | 30 | 93 | nih.gov |
| 2 | 4-Chlorobenzaldehyde | Grinding, RT | 1 | 95 | nih.gov |
| 3 | Acetophenone | Grinding, RT | 5 | 95 | nih.gov |
| 4 | Cyclohexanone | Grinding, RT | 10 | 94 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Synthesis of Substituted Acetophenone Tosylhydrazone Analogues
The condensation methodology is broadly applicable to a wide range of substituted acetophenones, allowing for the synthesis of a diverse library of tosylhydrazone analogues.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the substituents on the aromatic ring of acetophenone can influence the rate and efficiency of the tosylhydrazone formation. The reaction demonstrates excellent functional group tolerance, accommodating both electron-rich and electron-deficient aromatic systems. nih.gov Research has shown that the presence of electron-withdrawing groups, such as nitro (–NO₂) or chloro (–Cl) groups, on the acetophenone ring can facilitate a faster conversion. rasayanjournal.co.in This is attributed to the increased electrophilicity of the carbonyl carbon, which enhances the initial nucleophilic attack by the hydrazine moiety. rasayanjournal.co.in Despite these electronic influences, the protocol is robust, providing good to excellent yields across a spectrum of substituted acetophenones. rasayanjournal.co.in
Table 2: Synthesis of Tosylhydrazones from Substituted Aldehydes and Ketones via Grinding
| Product ID | Substrate | Yield (%) | Reference |
| 3a | 4-Chlorobenzaldehyde | 95 | nih.gov |
| 3b | 3-Chlorobenzaldehyde | 93 | nih.gov |
| 3e | 4-Bromobenzaldehyde | 93 | nih.gov |
| 3g | Benzaldehyde | 91 | nih.gov |
| 3o | Acetophenone | 95 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Access to Sterically Hindered Derivatives
The synthesis is not significantly impeded by steric hindrance around the carbonyl group. Even when bulky substituents are present on the aromatic ring of the acetophenone, the corresponding tosylhydrazones can be obtained in good yields. nih.gov This demonstrates the versatility of the condensation reaction for creating sterically demanding tosylhydrazone building blocks for further synthetic applications. nih.gov
Green Chemistry Approaches to Acetophenone Tosylhydrazone Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally sustainable methods. The synthesis of acetophenone tosylhydrazone has been a subject of such green innovations. Transition metal-free transformations of N-tosylhydrazones have gained considerable attention due to their alignment with green chemistry principles. mdpi.com
The most notable green approach is the use of solvent-free mechanochemical grinding. nih.gov This method is considered environmentally friendly as it eliminates the need for potentially hazardous organic solvents, which are often used in large quantities in traditional protocols. mdpi.comnih.gov The benefits of this approach are manifold: it reduces chemical waste, simplifies the purification process, lowers energy consumption due to ambient temperature conditions, and often results in higher yields and shorter reaction times. nih.gov Such solvent-free reactions are attractive due to their high selectivity, simple handling, and atom economy. nih.gov The development of these green protocols is crucial for creating sustainable pathways for producing valuable chemical intermediates like acetophenone tosylhydrazone. researchgate.net
Mechanochemical and Grinding Techniques
Mechanochemical synthesis, particularly through manual grinding or ball-milling, has emerged as a highly efficient and environmentally benign methodology for the preparation of N-tosylhydrazones, including acetophenone tosylhydrazone. nih.govrsc.orglivescience.io This solvent-free approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and often simplifying product purification. rsc.orgresearchgate.net The conventional synthesis of tosylhydrazones typically involves the condensation of a ketone or aldehyde with tosylhydrazine, often requiring organic solvents and heat, which can lead to longer reaction times and lower yields. nih.gov
Research into solvent-free grinding techniques has demonstrated a remarkable improvement in both reaction speed and yield. nih.gov The general procedure involves the direct grinding of a ketone, such as acetophenone, with an equimolar amount of 4-methylbenzenesulfonohydrazide (tosylhydrazine) in a mortar with a pestle. nih.gov This method has been shown to be applicable to a wide range of substrates, including various functionalized aromatic ketones and aldehydes, as well as aliphatic ketones. nih.gov
Detailed studies have shown that acetophenone can be effectively coupled with tosylhydrazine under these solvent-free grinding conditions to afford the desired acetophenone tosylhydrazone. nih.gov The reaction proceeds rapidly, often reaching completion within a minute as monitored by thin-layer chromatography (TLC). nih.gov This represents a significant advantage over solution-based methods that can take several hours. nih.gov The process is not only rapid but also clean, with a simple workup that typically involves washing the resulting solid material with a non-polar solvent like petroleum ether to yield the pure product. nih.gov
The efficiency of the grinding technique is highlighted by comparative studies. For instance, the synthesis of a representative tosylhydrazone in various solvents resulted in yields ranging from 23% to 93% with reaction times from 30 minutes to 24 hours. In stark contrast, the solvent-free grinding method produced a 95% yield in just one minute. nih.gov Further increasing the grinding time did not lead to an improvement in the yield, indicating the reaction's rapid completion. nih.gov
| Solvent/Condition | Time | Yield (%) | Reference |
|---|---|---|---|
| CH2Cl2 | 24 h | 23 | nih.gov |
| THF | 24 h | 35 | nih.gov |
| Toluene | 24 h | 41 | nih.gov |
| CH3CN (reflux) | 30 min | 93 | nih.gov |
| Grinding (Solvent-Free) | 1 min | 95 | nih.gov |
| Grinding (Solvent-Free) | 5 min | 95 | nih.gov |
Mechanochemical methods utilizing ball-milling have also been successfully employed for the synthesis of various hydrazone derivatives, achieving quantitative yields without the use of any solvents. nih.govresearchgate.netsciforum.net These techniques offer excellent process efficiency and are highly adaptable for producing pharmaceutically relevant compounds that require high purity. rsc.org The combination of mild reaction conditions, operational simplicity, and high yields makes mechanochemical grinding a superior and sustainable alternative for the synthesis of acetophenone tosylhydrazone and its derivatives. nih.govrsc.org
Generation and Reactivity of Transient Species from Acetophenone Tosylhydrazone
Diazo Compound Generation Pathways
The formation of a diazo compound, specifically 1-phenyldiazoethane, is a key step in many reactions involving acetophenone (B1666503) tosylhydrazone. This transformation is typically achieved through base-induced elimination. chemtube3d.com The resulting diazo compound is often not isolated but generated in situ for subsequent reactions due to its potential toxicity and explosive nature. bris.ac.ukresearchgate.net
Base-Induced Decomposition Mechanisms
The treatment of acetophenone tosylhydrazone with a base is the most common method for generating the corresponding diazo compound. The specific reaction pathway and subsequent products are highly dependent on the base and solvent system employed. Two named reactions are central to this transformation: the Bamford-Stevens reaction and the Shapiro reaction.
In the Bamford-Stevens reaction , treatment of a tosylhydrazone with a strong base, such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH), leads to the formation of a diazo compound. wikipedia.orgchemtube3d.comjk-sci.com The initial step involves deprotonation of the hydrazone nitrogen. Subsequent elimination of the tosyl group yields the diazoalkane. chemistryschool.net The reaction can be performed in either protic or aprotic solvents, which influences the fate of the diazo intermediate. adichemistry.com
The Shapiro reaction is a variation of the Bamford-Stevens reaction that utilizes two equivalents of a strong organolithium base, like n-butyllithium. wikipedia.orgorganic-chemistry.org The first equivalent deprotonates the hydrazone, and the second removes a proton from the carbon alpha to the hydrazone, creating a dianion. unirioja.es This intermediate then collapses, eliminating the tosyl group and generating a vinyllithium (B1195746) species after the loss of nitrogen gas (N₂). wikipedia.orgunirioja.es While the Shapiro reaction is primarily used to synthesize alkenes, the initial steps involve the formation of a transient diazo-like species. A key distinction from the Bamford-Stevens reaction is that the Shapiro reaction tends to produce the less-substituted (kinetic) alkene product, whereas the Bamford-Stevens reaction often yields the more substituted (thermodynamic) alkene. jk-sci.comchemistnotes.com
| Reaction | Typical Base | Key Intermediate | Primary Product Type |
| Bamford-Stevens | NaOMe, NaH | Diazo compound, Carbene/Carbocation | More substituted alkene |
| Shapiro | 2 equiv. R-Li | Dianion, Vinyllithium | Less substituted alkene |
Transition-Metal-Mediated Diazo Formation
While base-induced decomposition is the primary route, transition metals can play a crucial role in the subsequent reactions of the in situ generated diazo compound. acs.org In many transition-metal-catalyzed reactions involving N-tosylhydrazones, the diazo compound is generated in the presence of a base, and it then immediately interacts with the metal catalyst. nih.gov This process is central to a variety of cross-coupling reactions. For instance, palladium catalysts can intercept the in situ generated diazo compound to form a palladium-carbene complex, which is a key intermediate in olefination and other coupling reactions. acs.orgwikipedia.org This merging of diazo formation and metal catalysis allows for transformations that are complementary to classic reactions like the Shapiro reaction. nih.gov Other transition metals, including copper, rhodium, nickel, and cobalt, have also been utilized in cross-coupling reactions with diazo compounds generated from N-tosylhydrazones. acs.orgnih.gov
Carbene and Carbenoid Formation Strategies
Following the formation of the diazo compound, the loss of dinitrogen gas (N₂) can generate a highly reactive carbene intermediate (1-phenylethylidene). This carbene can then undergo a variety of intramolecular and intermolecular reactions. The reactivity of the carbene can be modulated by the presence of transition metals, which coordinate to the carbene to form metal carbenoids. u-tokyo.ac.jp
Uncatalyzed Thermal and Photochemical Generation
Diazo compounds are known to decompose under thermal or photochemical conditions to release nitrogen gas and form a carbene. u-tokyo.ac.jpmdpi.com The thermal decomposition of the diazo compound derived from acetophenone tosylhydrazone can be achieved by heating, often in aprotic solvents. chemtube3d.comrsc.org This method can be used to generate the carbene for subsequent reactions like cyclopropanation or C-H insertion. rsc.org However, N-tosylhydrazones typically require relatively high temperatures (e.g., 90-110 °C) for decomposition. nih.gov Photochemical decomposition offers an alternative, often milder, method for carbene generation.
Metal-Stabilized Carbenoids (e.g., Rh(II), Cu(I), Pd(0) complexes)
The interaction of the diazo compound with a transition metal catalyst leads to the formation of a metal-stabilized carbenoid. u-tokyo.ac.jpmdpi.com These carbenoids are generally more stable and exhibit greater selectivity than the free carbene. u-tokyo.ac.jp The choice of metal and its ligand sphere can be used to tune the reactivity and selectivity of the carbenoid.
Rhodium(II) complexes , such as rhodium(II) acetate, are highly effective catalysts for carbene transfer reactions. They react with diazo compounds to form rhodium carbenoids, which are powerful intermediates for C-H insertion, cyclopropanation, and ylide formation. mdpi.com
Copper(I) complexes are also widely used to catalyze reactions of diazo compounds. Copper carbenoids are known to participate in cyclopropanation and other insertion reactions.
Palladium(0) complexes are particularly important in cross-coupling reactions involving N-tosylhydrazones. acs.org The reaction sequence involves the in situ generation of the diazo compound, which then reacts with a Pd(0) catalyst that has undergone oxidative addition with, for example, an aryl halide. This forms a palladium(II) carbene complex. Migratory insertion of the aryl group followed by β-hydride elimination yields the alkene product. acs.orgwikipedia.org This catalytic cycle effectively combines carbene formation with cross-coupling. nih.gov
| Metal Catalyst | Common Application | Intermediate |
| Rh(II) | C-H Insertion, Cyclopropanation | Rhodium carbenoid |
| Cu(I) | Cyclopropanation | Copper carbenoid |
| Pd(0) | Cross-coupling, Olefination | Palladium carbene |
Cationic Intermediate Pathways
Under certain conditions, the decomposition of acetophenone tosylhydrazone can proceed through cationic intermediates instead of carbenes. This pathway is particularly relevant in the Bamford-Stevens reaction when conducted in protic solvents. jk-sci.comadichemistry.com In a protic solvent, the diazo intermediate can be protonated to form a diazonium ion. adichemistry.com This diazonium ion is unstable and readily loses N₂ to form a secondary carbocation (the 1-phenylethyl cation). This carbocation can then undergo rearrangement or elimination to form alkenes, or it can be trapped by nucleophiles present in the reaction mixture. A Brønsted acid-promoted intramolecular cyclization of an acetophenone N-tosylhydrazone derivative has been reported to proceed through a cationic cyclization pathway, highlighting a synthetic application of this mode of reactivity. rsc.org
Brønsted Acid-Promoted Carbocation Formation
In the presence of Brønsted acids, acetophenone tosylhydrazone can be protonated, leading to the formation of a carbocationic intermediate. This process is exemplified in the intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives. Research has demonstrated that in the presence of tosylhydrazide (TsNHNH2), which can act as a Brønsted acid source, a cationic cyclization pathway is initiated. rsc.org This stands in contrast to radical or carbene-mediated cyclizations often observed with tosylhydrazones. rsc.org In this transformation, the acetophenone tosylhydrazone derivative serves as an electrophile, facilitating an intramolecular alkylation to form polysubstituted indenes. rsc.org
The proposed mechanism involves the protonation of the tosylhydrazone, followed by the loss of the tosylsulfinate group and dinitrogen to generate a vinyl cation. This highly reactive intermediate is then trapped intramolecularly by the vinyl group, leading to the formation of the indene (B144670) ring system. The reaction proceeds in moderate to excellent yields, showcasing the efficiency of this Brønsted acid-promoted carbocation formation. rsc.org
Table 1: Brønsted Acid-Promoted Cationic Cyclization of Acetophenone Tosylhydrazone Derivatives
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | o-(1-phenylvinyl)acetophenone tosylhydrazone | 1-methyl-1,3-diphenyl-1H-indene | 85 |
| 2 | o-(1-(4-methylphenyl)vinyl)acetophenone tosylhydrazone | 1-methyl-3-phenyl-1-(p-tolyl)-1H-indene | 82 |
| 3 | o-(1-(4-methoxyphenyl)vinyl)acetophenone tosylhydrazone | 1-((4-methoxyphenyl)(methyl))-3-phenyl-1H-indene | 78 |
| 4 | o-(1-(4-chlorophenyl)vinyl)acetophenone tosylhydrazone | 1-((4-chlorophenyl)(methyl))-3-phenyl-1H-indene | 80 |
Data sourced from Fang, Y., et al. (2021). rsc.org
Evidence for Ionic Mechanisms
The postulation of a cationic cyclization pathway in the Brønsted acid-promoted reactions of acetophenone tosylhydrazone derivatives is supported by several pieces of evidence that point towards an ionic mechanism. The stark contrast in reactivity and product distribution compared to reactions known to proceed via radical or carbene intermediates is a primary indicator. rsc.org
Further support for an ionic mechanism comes from the nature of the transformation itself, where the tosylhydrazone functions as an electrophile in an alkylation reaction. rsc.org This electrophilic behavior is characteristic of reactions involving carbocationic intermediates. While direct trapping experiments of the carbocationic species from acetophenone tosylhydrazone have not been extensively reported in the reviewed literature, the successful formation of polysubstituted indenes through a plausible cationic cyclization cascade provides strong inferential evidence for the operation of an ionic mechanism. rsc.org
Mechanistic Elucidation of Acetophenone Tosylhydrazone Transformations
Detailed Reaction Pathways and Transition State Analysis
The reaction pathway of acetophenone (B1666503) tosylhydrazone is highly dependent on the base and solvent system employed. In the presence of strong, non-nucleophilic bases like organolithium reagents (e.g., n-butyllithium), the reaction typically follows the Shapiro reaction pathway. This process involves the initial deprotonation of the N-H proton, followed by the abstraction of a proton from the methyl group (an α-proton) to form a dianion. This dianion intermediate then undergoes spontaneous elimination of the tosyl group (p-toluenesulfinate) to form a diazonium anion, which rapidly loses molecular nitrogen to generate a vinyllithium (B1195746) species. wikipedia.org
Alternatively, when weaker bases like sodium methoxide (B1231860) are used, often in protic solvents, the reaction proceeds via the Bamford-Stevens pathway. This mechanism begins with the formation of a diazo compound after the elimination of the tosyl group. adichemistry.comorganic-chemistry.orgwikipedia.org The subsequent fate of the diazo intermediate is dictated by the solvent. In protic solvents, it can be protonated to form a diazonium ion, which then loses nitrogen to yield a carbenium ion. adichemistry.comunacademy.com In aprotic solvents, the diazo compound decomposes to form a carbene intermediate. wikipedia.orgunacademy.com These reactive intermediates—carbenium ions and carbenes—can then undergo rearrangements or elimination to form the final alkene product.
Recent studies have also explored other pathways, such as a Brønsted acid-promoted intramolecular cationic cyclization of acetophenone tosylhydrazone derivatives, which proceeds without the formation of carbene or radical intermediates. rsc.org
Density Functional Theory (DFT) calculations have provided significant insights into the mechanism of tosylhydrazone transformations, particularly the Shapiro reaction. unirioja.es Computational studies have elucidated the entire reaction mechanism, validating the proposed stepwise pathway and offering a rationale for experimentally observed regioselectivity. unirioja.es
DFT-level analysis confirms that the reaction begins with deprotonation of the tosylhydrazone, followed by the abstraction of an α-hydrogen to yield a carbanion. This intermediate subsequently evolves, losing the tosylate group and molecular nitrogen to produce a vinyl lithium species. unirioja.es Calculations have shown that the energy barriers for these steps are readily achievable under typical experimental conditions. unirioja.es For instance, the transition state for the crucial tosyl group dissociation involves an N–S bond distance of approximately 1.97–2.02 Å. unirioja.es
Furthermore, computational studies on related systems have investigated the photodissociation of deprotonated tosylhydrazones. These studies reveal that upon photo-excitation, the reaction proceeds through an excited state with a minimal barrier, becoming exergonic and leading to the formation of a diazo intermediate. chemrxiv.org In contrast, the ground-state thermal process is kinetically hindered by a significant energy barrier. chemrxiv.org
| Mechanistic Step/Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) | Key Finding |
| Ground-State Dissociation of Deprotonated Tosylhydrazone | TDA-ωB97X/GFN2-xTB/MM | 40.8 | The thermal process is kinetically hindered by a high energy barrier. chemrxiv.org |
| Excited-State Dissociation of Deprotonated Tosylhydrazone | TDA-ωB97X/GFN2-xTB/MM | ~0 | The photo-induced process is nearly barrierless and highly exergonic. chemrxiv.org |
| Addition of Water to Acenes (related to product stability) | DFT | 43-71 | The barrier for protonation of the final product varies significantly with aromatic system size. researchgate.net |
| Addition of HCl to Acenes (related to product stability) | DFT | 16-44 | The barrier for protonation is substantially lower with a strong acid like HCl compared to water. researchgate.net |
The proposed mechanisms for acetophenone tosylhydrazone transformations are supported by substantial experimental evidence. A cornerstone of the Shapiro reaction mechanism is the requirement of two equivalents of a strong base, such as an organolithium reagent. wikipedia.org The first equivalent deprotonates the acidic N-H group, and the second abstracts the α-proton to form the crucial dianion intermediate.
The formation of the vinyllithium intermediate in the Shapiro reaction has been validated through trapping experiments. acs.org This highly reactive species can be intercepted by various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds, providing strong evidence for its existence on the reaction pathway. arkat-usa.orgacs.org
For the Bamford-Stevens reaction, the intermediacy of diazo compounds is supported by the fact that they can sometimes be isolated. adichemistry.comorganic-chemistry.org Furthermore, the divergent pathways in protic versus aprotic solvents, leading to products characteristic of carbenium ion or carbene intermediates, respectively, lend strong support to the proposed dual mechanism. For example, the formation of rearranged products in protic solvents is a classic indicator of a carbenium ion pathway. adichemistry.com Time-resolved FTIR spectroscopy has also been used to directly observe the formation of diazoalkanes from tosylhydrazone precursors, confirming their role as key intermediates. chemrxiv.org
Stereochemical Control and Selectivity in Reactions
Controlling the stereochemical outcome of reactions involving acetophenone tosylhydrazone is essential for their application in complex molecule synthesis. The mechanism of the transformation and the nature of the intermediates play a pivotal role in determining the diastereoselectivity and enantioselectivity of the final products.
Diastereoselectivity in tosylhydrazone reactions is often dictated by the geometry of the intermediates. In the Shapiro reaction, the stereochemistry of the initial hydrazone can influence the directionality of the deprotonation step. Deprotonation typically occurs cis to the tosylamide group due to coordination with the lithium cation, which can control the geometry of the resulting vinyllithium intermediate and, consequently, the final alkene product. wikipedia.org
In the Bamford-Stevens reaction, the use of aprotic solvents generally leads to the formation of a carbene intermediate, which can undergo a 1,2-hydride shift. This process often results in the predominant formation of Z-alkenes. wikipedia.org In contrast, reactions in protic solvents proceed through a carbenium ion, which allows for bond rotation and typically yields a mixture of E- and Z-alkenes. wikipedia.org
A notable example of high diastereoselectivity is observed in catalytic versions of the Shapiro reaction using N-aziridinylhydrazones. Treatment of an N-phenylaziridinylhydrazone with a catalytic amount of lithium diisopropylamide (LDA) can yield alkenes with very high cis:trans ratios, such as 99.4:0.6. wikipedia.org This high selectivity is attributed to the preferential abstraction of the α-hydrogen that is syn to the phenylaziridine group, facilitated by internal chelation of the lithiated intermediate. wikipedia.org
| Substrate Type | Conditions | Major Product Stereoisomer | Diastereomeric Ratio (cis:trans or E:Z) |
| N-phenylaziridinylhydrazone | 0.3 eq. LDA, Ether | cis-Alkene | 99.4 : 0.6 |
| Tosylhydrazone (general) | Bamford-Stevens (Aprotic Solvent) | Z-Alkene | Predominantly Z |
| Tosylhydrazone (general) | Bamford-Stevens (Protic Solvent) | E/Z Mixture | Mixture of E and Z |
Achieving enantioselectivity in reactions of acetophenone tosylhydrazone typically requires the use of chiral catalysts or auxiliaries that can differentiate between enantiotopic faces or transition states. While the classic Shapiro and Bamford-Stevens reactions are not inherently enantioselective, modern advancements have introduced asymmetric variants.
Transition-metal catalysis has emerged as a powerful tool for enantioselective transformations of tosylhydrazones. These reactions often proceed through the in-situ generation of a diazo compound, which then forms a metal-carbene intermediate with a chiral catalyst (e.g., based on rhodium, copper, or palladium). acs.orgmdpi.com This chiral metal-carbene can then participate in a variety of stereocontrolled reactions, such as cyclopropanation, C-H insertion, or ylide formation, to generate chiral products with high enantiomeric excess.
For example, palladium-catalyzed cross-coupling reactions of N-tosylhydrazones with aryl halides utilize a mechanism involving a Pd-carbene complex. wikipedia.orgacs.org The use of chiral ligands on the palladium center can, in principle, induce enantioselectivity in subsequent steps like migratory insertion. While specific applications to acetophenone tosylhydrazone leading to chiral alkenes are still an area of active development, the principles of asymmetric organocatalysis, such as iminium-ion activation with chiral secondary amines (e.g., Jørgensen-Hayashi catalysts), have been successfully applied to Michael additions of acetophenone itself, demonstrating a viable strategy for creating stereocenters. organic-chemistry.orgmdpi.com These strategies provide a framework for developing future enantioselective transformations starting from acetophenone tosylhydrazone.
Kinetic and Thermodynamic Considerations
The regiochemical outcome of the base-induced elimination of unsymmetrical tosylhydrazones is a classic example of kinetic versus thermodynamic control. wikipedia.orgjackwestin.commasterorganicchemistry.com The choice between the Shapiro and Bamford-Stevens reaction conditions allows for the selective formation of either the less substituted (kinetic) or more substituted (thermodynamic) alkene product. adichemistry.comunacademy.comarkat-usa.org
Under Shapiro reaction conditions, which employ two or more equivalents of a strong, sterically hindered base like n-butyllithium or LDA at low temperatures, the reaction is under kinetic control. youtube.com The base preferentially abstracts the most accessible, least sterically hindered α-proton. wikipedia.org This leads to the formation of the less substituted vinyllithium intermediate and, ultimately, the less substituted alkene. adichemistry.comarkat-usa.org This process is typically irreversible due to the large pKₐ difference between the starting material and the resulting alkane from the base. wikipedia.org
In contrast, the Bamford-Stevens reaction, using weaker bases (e.g., sodium methoxide) and often higher temperatures, is under thermodynamic control. adichemistry.comunacademy.com Under these conditions, an equilibrium can be established, allowing for the formation of the more stable, more highly substituted alkene product. wikipedia.orglibretexts.org The reaction proceeds through carbene or carbenium ion intermediates, which can undergo rearrangements to favor the thermodynamically most stable olefin. unacademy.com
This dichotomy provides a powerful synthetic tool, allowing chemists to direct the position of the double bond in the product simply by choosing the appropriate base and reaction conditions. adichemistry.comarkat-usa.org
| Feature | Kinetic Control (Shapiro Reaction) | Thermodynamic Control (Bamford-Stevens Reaction) |
| Product | Less substituted alkene adichemistry.comarkat-usa.org | More substituted alkene adichemistry.comarkat-usa.org |
| Base | Strong, sterically hindered bases (e.g., alkyllithiums, LDA) adichemistry.comunacademy.com | Weaker bases (e.g., NaOMe, NaH) adichemistry.com |
| Temperature | Typically low temperatures wikipedia.org | Often higher temperatures wikipedia.orglibretexts.org |
| Controlling Factor | Rate of proton abstraction (lowest activation energy) wikipedia.orgjackwestin.com | Relative stability of the final product wikipedia.orgjackwestin.com |
| Key Intermediate | Vinyllithium dianion wikipedia.org | Diazo compound, carbene/carbenium ion adichemistry.comwikipedia.orgunacademy.com |
| Reversibility | Generally irreversible wikipedia.org | Reversible, allows for equilibrium wikipedia.orglibretexts.org |
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for determining reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. chem-station.combaranlab.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in reaction rate. chem-station.com A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is broken in the rate-limiting step. princeton.edu
While specific KIE studies on acetophenone tosylhydrazone transformations are not extensively documented in readily available literature, the principles can be understood from studies on its precursor, acetophenone. For instance, kinetic studies on the base-catalyzed ionization and bromination of acetophenone-d3 have been used to probe the transition state of proton abstraction, a key step in many base-mediated reactions. rsc.orgrsc.org
In the context of acetophenone tosylhydrazone, a KIE study could differentiate between potential mechanisms. For example, in a base-induced elimination reaction, deuteration of the α-proton (on the methyl group) would be expected to exhibit a primary KIE if its removal is the rate-determining step. If no significant KIE is observed upon deuteration at this position, it would imply that proton abstraction occurs in a fast step preceding or following the rate-limiting step of the reaction. baranlab.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization at a particular atom in the transition state. princeton.edu
Rate-Determining Steps in Catalytic Cycles
In transition metal-catalyzed reactions, acetophenone tosylhydrazone serves as a precursor to a diazo compound or a carbene, which then enters the catalytic cycle. wikipedia.org Identifying the rate-determining step (also known as the turnover-limiting step) within this cycle is key to optimizing the reaction.
A notable example is the palladium-catalyzed cross-coupling of acetophenone tosylhydrazone with aryl halides. Mechanistic investigations combining reaction monitoring and kinetic analysis have shown that the rate-determining step can vary depending on the nature of the aryl halide. chemrxiv.org For the reaction with aryl iodides and bromides, the turnover-limiting step is the transformation of the N-tosylhydrazone into the active dinitrogen intermediate, which occurs off-cycle from the main palladium-centered steps. chemrxiv.org However, when a less reactive aryl halide like chlorobenzene (B131634) is used, the rate-determining step shifts to the oxidative addition of the aryl chloride to the Pd(0) complex. chemrxiv.org
The effect of the aryl halide on the reaction rate provides clear evidence for this shift in the rate-determining step.
Table 1: Initial Reaction Rates for the Pd-Catalyzed Cross-Coupling of Acetophenone Tosylhydrazone with Various Aryl Halides Conditions: 1% [Pd], 2% SPhos, 0.003 mol acetophenone tosylhydrazone, 0.003 mol ArX, 0.0067 mol NaOt-Bu, 70ºC. Data sourced from Thomas et al. chemrxiv.org
| Aryl Halide (ArX) | Initial Rate (mol L⁻¹ s⁻¹) | Rate-Determining Step |
|---|---|---|
| Iodobenzene | 0.017 | N-tosylhydrazone decomposition |
| Bromobenzene | 0.015 | N-tosylhydrazone decomposition |
| Chlorobenzene | 0.001 | Oxidative Addition |
Influence of Reaction Conditions on Mechanistic Divergence
The reaction pathway followed by acetophenone tosylhydrazone can be dramatically altered by changing the reaction conditions, such as the solvent or the pH. This mechanistic divergence allows for the selective synthesis of diverse molecular architectures from a single starting material.
Solvent Effects on Pathway Selectivity
The choice of solvent can influence reaction pathways by differentially solvating ground states, intermediates, and transition states. In reactions of tosylhydrazones, the polarity and coordinating ability of the solvent are particularly important. For example, in the 1,3-dipolar cycloaddition of ketone-derived N-tosylhydrazones with acetylene, N-Methyl-2-pyrrolidone (NMP) was found to be a more suitable solvent than Dimethyl sulfoxide (B87167) (DMSO). researchgate.net The kinetics of the formation of hydrazones from acetophenone are also sensitive to the dielectric constant and polarity of the solvent medium. researchgate.net
Polar aprotic solvents like DMSO are often used in base-mediated reactions of tosylhydrazones because they can effectively solvate the cationic counter-ion of the base while poorly solvating the anionic tosylhydrazone, thus increasing its reactivity. This can favor the formation of the diazo intermediate, which is a key precursor for carbene-based chemistry. In less polar solvents, ion pairing may become more significant, potentially altering the course of the reaction. While many studies screen solvents to optimize the yield of a single product, these optimizations often reflect the solvent's ability to favor one mechanistic pathway over competing side reactions.
Impact of Acidic vs. Basic Environments
The most profound mechanistic divergence is observed when comparing reactions of acetophenone tosylhydrazone in acidic versus basic environments.
Basic Environments: In the presence of a strong base (e.g., organolithium reagents, sodium hydride, or sodium tert-butoxide), acetophenone tosylhydrazone is deprotonated. This is the initial step in classic transformations like the Shapiro reaction, which proceeds through a vinyllithium intermediate to form an alkene. wikipedia.org Similarly, in palladium-catalyzed cross-coupling reactions, a base is required to facilitate the elimination of p-toluenesulfinic acid and generate the crucial diazo intermediate. chemrxiv.orgliu.edu These base-mediated pathways are characterized by the formation of anionic, diazo, or carbene intermediates.
Acidic Environments: In stark contrast, under acidic conditions, acetophenone tosylhydrazone can participate in reactions via completely different, cationic pathways. A prime example is the Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone tosylhydrazone derivatives. rsc.org In this transformation, the tosylhydrazone moiety does not act as a carbene precursor. Instead, it functions as an electrophile, initiating a cationic cyclization cascade to produce polysubstituted indenes. rsc.org This pathway completely avoids the formation of diazo or carbene intermediates that dominate the chemistry in basic media.
This divergence highlights the chemical versatility of the tosylhydrazone functional group. The nitrogen atoms can be protonated under acidic conditions, leading to cationic reactivity, or adjacent carbons can be deprotonated under basic conditions, leading to anionic and carbene-based reactivity.
Catalytic Strategies in Acetophenone Tosylhydrazone Reactivity
Transition-Metal-Catalyzed Reactions
Acetophenone (B1666503) tosylhydrazone serves as a versatile precursor for the in situ generation of diazo compounds, which can be intercepted by transition-metal catalysts to form reactive metal-carbene intermediates. These intermediates are central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has been extensively utilized to engage acetophenone tosylhydrazone in cross-coupling reactions, providing efficient routes to substituted alkenes and other valuable organic structures. These transformations typically proceed through the formation of a palladium-carbene complex, followed by migratory insertion and subsequent elimination steps. chemrxiv.orgresearchgate.net
A significant advancement in olefin synthesis involves the palladium-catalyzed cross-coupling of tosylhydrazones with aryl and heteroaryl halides. This method, often referred to as the Barluenga cross-coupling, facilitates the formation of 1,1-disubstituted alkenes. researchgate.netrsc.org A notable feature of this reaction is its effectiveness even in the absence of external ligands, which simplifies the procedure and reduces costs. organic-chemistry.org The reaction typically employs a palladium catalyst like Pd(PPh₃)₂Cl₂ and a base such as lithium tert-butoxide (LiOtBu) in a solvent like 1,4-dioxane. organic-chemistry.org
The proposed mechanism begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. chemrxiv.orgresearchgate.net Concurrently, the tosylhydrazone is decomposed by the base to generate a diazo compound, which then coordinates to the palladium complex to form a palladium-carbene intermediate. chemrxiv.orgresearchgate.net This is followed by migratory insertion of the aryl group and a final β-hydride elimination step to yield the 1,1-diarylalkene product and regenerate the Pd(0) catalyst. chemrxiv.orgresearchgate.net This methodology is compatible with a range of sensitive functional groups, including hydroxyl and amine groups, and has been successfully applied to the synthesis of complex heterocyclic derivatives. organic-chemistry.orgsemanticscholar.org
Table 1: Palladium-Catalyzed Coupling of Acetophenone Tosylhydrazone with Aryl Halides
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bromotoluene | 1% [Pd], 2% SPhos | NaOtBu | - | 70 | 1-phenyl-1-(p-tolyl)ethene | - | chemrxiv.org |
| 4-Bromoacetophenone | Pd(PPh₃)₂Cl₂ | LiOtBu | 1,4-Dioxane | 100 | 1-(4-acetylphenyl)-1-phenylethene | 85 | organic-chemistry.org |
| 4-Chlorobenzonitrile | Pd(PPh₃)₂Cl₂ | LiOtBu | 1,4-Dioxane | 100 | 4-(1-phenylvinyl)benzonitrile | 81 | organic-chemistry.org |
The scope of palladium-catalyzed reactions of acetophenone tosylhydrazone has been expanded to include oxidative cross-coupling with arylboronic acids. This transformation provides a direct route to 1,1-diarylethylenes. pku.edu.cnnih.gov The reaction is believed to proceed through a migratory insertion of a palladium carbene intermediate. pku.edu.cnrsc.org Unlike the coupling with aryl halides, this process is an oxidative coupling, requiring an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species released at the end of the catalytic cycle. pku.edu.cn
Initial studies using acetophenone N-tosylhydrazone and phenylboronic acid found that a combination of a copper salt (CuCl) and oxygen served as an effective oxidant system. pku.edu.cn The reaction is typically catalyzed by a palladium source like Pd(PPh₃)₄ with a base such as LiOtBu in dioxane. pku.edu.cn This method demonstrates that the coupling of the in situ generated diazo compound with the arylpalladium species can efficiently compete with the oxidative homocoupling of the arylboronic acid, highlighting the efficiency of the palladium carbene pathway. pku.edu.cn
Table 2: Oxidative Cross-Coupling of Acetophenone Tosylhydrazone with Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | LiOtBu | CuCl / O₂ | Dioxane | 70 | 1,1-diphenylethylene | 72 | pku.edu.cn |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | LiOtBu | CuCl / O₂ | Dioxane | 70 | 1-phenyl-1-(p-tolyl)ethene | 80 | pku.edu.cn |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | LiOtBu | CuCl / O₂ | Dioxane | 70 | 1-(4-methoxyphenyl)-1-phenylethene | 75 | pku.edu.cn |
A palladium-catalyzed synthesis of Z-alkenyl thioethers has been developed utilizing N-tosylhydrazones and thioesters. acs.org In this reaction, the thioester serves as an efficient sulfur source for the catalytic carbon-sulfur bond formation. The transformation exhibits high diastereoselectivity, favoring the Z-isomer. This method demonstrates broad functional group tolerance and has been applied to the late-stage modification of pharmaceutical molecules. acs.org
Acetophenone tosylhydrazone has been employed as a key coupling partner in a palladium-catalyzed dynamic kinetic asymmetric cross-coupling (DYKAT) reaction with heterobiaryl bromides. nih.govacs.org This sophisticated strategy enables the synthesis of valuable, axially chiral heterobiaryl styrenes with high enantioselectivity. nih.govacs.org The process uses a combination of a palladium precatalyst, such as Pd(dba)₂, and a chiral TADDOL-derived phosphoramidite ligand. nih.govcsic.es
The reaction is performed under mild conditions, with initial model studies coupling a racemic heterobiaryl bromide with acetophenone tosylhydrazone using NaOtBu as the base in toluene. nih.govacs.org The success of the DYKAT strategy relies on the significant increase in the rotational barrier of the biaryl axis after the migratory insertion event within the palladium complex, which allows for the kinetic resolution of the rapidly equilibrating atropisomeric electrophiles. nih.govacs.org This method has been shown to tolerate various substituents on the acetophenone tosylhydrazone, including electron-donating and electron-withdrawing groups, affording the desired chiral products in good yields and with excellent enantioselectivities, often exceeding 90% ee. nih.govacs.org
Table 3: Dynamic Kinetic Asymmetric Cross-Coupling with Acetophenone Tosylhydrazone
| Heterobiaryl Bromide | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|---|---|---|
| Racemic Naphthylpicolinamide | Pd(OAc)₂ | TADDOL-phosphoramidite | NaOtBu | Toluene | 60 | 94 | 95 | nih.govacs.org |
| Racemic Isoquinoline Derivative | Pd(dba)₂ | TADDOL-phosphoramidite | NaOtBu | Toluene | 60 | 85 | >99 | nih.gov |
Rhodium- and Copper-Catalyzed Carbene Transfer Reactions
Rhodium and copper complexes are highly effective catalysts for promoting carbene transfer reactions from diazo compounds generated in situ from tosylhydrazones. These reactions include cyclopropanations, C-H insertions, and ylide formations, providing powerful tools for constructing complex molecular architectures.
Rhodium(II) carboxylates, such as rhodium(II) acetate [Rh₂(OAc)₄], are particularly prominent in catalyzing reactions of diazo compounds. researchgate.net While specific examples detailing acetophenone tosylhydrazone are part of the broader class, the general reactivity involves the formation of a rhodium-carbene intermediate. researchgate.netnih.gov These electrophilic carbene species can then undergo intramolecular cyclization reactions to form polycyclic aromatic compounds or intermolecular reactions like the cyclopropanation of alkenes. researchgate.netnih.govresearchgate.net The development of chiral rhodium catalysts has enabled these transformations to be performed with high enantioselectivity. nih.govrsc.org
Copper catalysts have also been employed to mediate reactions involving tosylhydrazones. These reactions can proceed through carbene transfer or radical pathways. For instance, a copper-catalyzed radical reaction of N-tosylhydrazones has been developed for the stereoselective synthesis of (E)-vinyl sulfones. nih.govorganic-chemistry.org This transformation offers excellent stereoselectivity and a broad substrate scope under convenient operating conditions. nih.govorganic-chemistry.org Other copper-catalyzed processes include C-N coupling reactions where tosylhydrazones react with electrophiles like diaryliodonium salts. scite.ai These transformations highlight the versatility of tosylhydrazones as precursors to reactive intermediates whose reaction pathways can be controlled by the choice of metal catalyst. scite.ai
Intramolecular C-H Insertion Reactions
While classic intramolecular carbene C-H insertion is a staple of tosylhydrazone chemistry, a notable transformation of an acetophenone tosylhydrazone derivative involves a Brønsted acid-promoted cationic cyclization. In a study of o-(1-arylvinyl) acetophenone derivatives, the corresponding N-tosylhydrazone, formed in situ, undergoes an intramolecular cyclization to yield polysubstituted indenes in moderate to excellent yields. rsc.orgrsc.org
This reaction pathway is distinct from typical radical or carbene-mediated cyclizations. The proposed mechanism involves the formation of a carbocation intermediate under acidic conditions, which then undergoes cyclization. rsc.org This highlights that acetophenone tosylhydrazone can serve as an electrophile in a cationic pathway, differing from its more common role as a carbene precursor. rsc.orgrsc.org
Table 1: Brønsted Acid-Promoted Intramolecular Cyclization of Acetophenone Tosylhydrazone Derivatives rsc.org
| Entry | R Group | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl (from Acetophenone) | 2a | 85 |
| 2 | Ethyl | 2b | 87 |
| 3 | Isopropyl | 2c | 57 |
| 4 | tert-Butyl | 2d | 52 |
| 5 | Phenyl | 2e | 48 |
| 6 | n-Pentyl | 2f | 74 |
| 7 | Benzyl | 2g | 65 |
Reaction Conditions: Substrate (0.2 mmol), TsNHNH2 (1.1 equiv), TsOH·H2O (20 mol%), in 1,2-dichloroethane (DCE) at 80 °C for 12 h.
Cyclopropanation and Epoxidation
Acetophenone tosylhydrazone, like other tosylhydrazones, serves as a precursor for the generation of a phenylethylidene carbene. This carbene is a key intermediate in cyclopropanation and epoxidation reactions. Upon treatment with a base, the tosylhydrazone decomposes to a diazo compound, which, in the presence of a suitable metal catalyst, extrudes nitrogen gas to form a metal-carbene species. wikipedia.org
Cyclopropanation: Transition metals such as rhodium, copper, and silver are commonly employed to catalyze the transfer of the carbene to an alkene. wikipedia.orgresearchgate.netnih.gov This reaction is a powerful method for synthesizing cyclopropane rings. For instance, rhodium(II) complexes are highly effective in catalyzing the cyclopropanation of various alkenes with diazo compounds derived from tosylhydrazones. nih.govnih.govrsc.org Although specific studies focusing exclusively on acetophenone tosylhydrazone are not abundant, the general mechanism is broadly applicable.
Epoxidation: In the presence of a carbonyl group, the metal carbene can react to form a carbonyl ylide. This ylide can then undergo a [2+1] cycloaddition with another equivalent of the carbonyl compound to form an epoxide, or it can be trapped by other reagents. wikipedia.org The reaction of the phenylethylidene carbene with aldehydes or ketones can thus be steered towards epoxidation under appropriate conditions. rsc.org
Ylide Formation and Subsequent Reactivity
The carbene intermediate generated from acetophenone tosylhydrazone can react with heteroatom-containing compounds (nucleophiles) to form ylides. wikipedia.orgacs.org These ylides are dipolar species that can undergo a variety of subsequent reactions, most notably sigmatropic rearrangements.
A common example is the reaction of a carbene with a sulfide to form a sulfur ylide. This ylide can then undergo a rsc.orgresearchgate.net-sigmatropic rearrangement if an allylic group is present, or a Stevens rearrangement ( rsc.orgrsc.org-rearrangement). The formation of an ylide intermediate opens up reaction pathways that are distinct from direct carbene insertion or cyclopropanation. acs.org While the Wittig reaction involves phosphorus ylides, which are typically prepared differently, the principle of ylide reactivity is a cornerstone of organic synthesis. libretexts.orgmasterorganicchemistry.comlibretexts.org
Other Metal-Catalyzed Transformations (e.g., Ru, Au, Ag, Co)
Beyond the well-established Rh and Cu catalysis, other metals are also effective in promoting reactions of tosylhydrazones. These metals can mediate cross-coupling reactions, carbene transfer, or radical processes. acs.orgacs.orgscispace.com
Ruthenium (Ru): While Ru-catalyzed cross-coupling and carbene transfer reactions involving tosylhydrazones are known, specific literature on acetophenone tosylhydrazone is sparse. However, related research has demonstrated the efficacy of ruthenium catalysts in the hydrogenation of the parent ketone, acetophenone, to produce 1-phenylethanol and other reduced products.
Gold (Au): Gold catalysts are known to be highly effective in activating diazo compounds for various transformations, including C-H and X-H insertion reactions and tandem processes. rsc.orgrsc.org Gold carbenes, generated from tosylhydrazones, are key intermediates in these reactions. nih.gov The unique electronic properties of gold often lead to different reactivity and selectivity compared to other metals.
Silver (Ag): Silver catalysts can promote carbene transfer reactions from N-sulfonylhydrazones. researchgate.netnih.gov Silver carbenes are considered highly electrophilic, which enables unique transformations such as C(sp³)–H insertion and cycloadditions. nih.gov Silver has also been shown to catalyze the cyclopropanation of alkenes using N-nosylhydrazones, which are analogs of tosylhydrazones. nih.gov
Cobalt (Co): Cobalt complexes are also capable of catalyzing reactions of diazo compounds, including cross-coupling reactions. acs.orgacs.org Similar to ruthenium, much of the research involving cobalt and acetophenone has focused on the hydrogenation or hydrosilylation of the ketone rather than on the reactivity of the corresponding tosylhydrazone.
Organocatalytic Applications
Organocatalysis offers an alternative to metal-based systems, often providing milder reaction conditions and avoiding toxic metal residues. In the context of acetophenone tosylhydrazone, Brønsted acids have been shown to be effective catalysts. youtube.comnih.gov
As previously mentioned, the intramolecular cyclization of o-(1-arylvinyl) acetophenone tosylhydrazone to form polysubstituted indenes is promoted by p-toluenesulfonic acid (TsOH). rsc.orgrsc.org This reaction proceeds through a cationic mechanism rather than a carbene-based one, showcasing how organocatalysts can unlock different modes of reactivity from the same precursor. rsc.org
Photoredox Catalysis in Acetophenone Tosylhydrazone Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.net Research has explored the use of N-tosylhydrazones as acceptors for nucleophilic alkyl radicals generated via photoredox catalysis. figshare.comtandfonline.comtandfonline.comresearchgate.net
In one study, the goal was to achieve an α-C–H alkylation of aliphatic amines by intercepting photochemically generated α-aminoalkyl radicals with an N-tosylhydrazone. figshare.comtandfonline.com The intended pathway involved the radical adding to the C=N bond of the tosylhydrazone, followed by β-scission of a sulfonyl radical and subsequent denitrogenation. tandfonline.com
However, the study found that N-tosylhydrazones generally exhibited low reactivity towards intermolecular capture by these nucleophilic radicals. figshare.com Reactivity was only observed when a strongly electron-withdrawing group (e.g., trifluoromethyl) was attached to the hydrazone carbon, and even then, the desired C-H alkylation was not successful, with side reactions dominating. tandfonline.com This work highlights both the potential and the challenges of using tosylhydrazones in photoredox catalytic cycles. figshare.com
Metal-Free Catalysis and Promoted Transformations
Acetophenone tosylhydrazone can undergo a variety of transformations under metal-free conditions, typically promoted by a base or heat. researchgate.netrsc.orgmdpi.com These reactions are synthetically valuable and align with the principles of green chemistry.
Base-Promoted Reactions: In the presence of a base like potassium carbonate (K₂CO₃), acetophenone tosylhydrazone can be converted into a 1,3-dipole intermediate. This intermediate can then undergo [3+2] cycloaddition reactions. For example, the reaction with acetylene gas produces substituted pyrazoles. researchgate.net The choice of base and solvent is crucial for the efficiency of these transformations. researchgate.netpearson.com
Shapiro and Bamford-Stevens Reactions: These are classic metal-free reactions of tosylhydrazones. The Shapiro reaction uses a strong base (like alkyllithiums) to generate a vinyllithium (B1195746) species, while the Bamford-Stevens reaction uses a weaker base (like sodium methoxide) in a protic solvent to generate a carbene or a carbocation, leading to alkenes. wikipedia.org These reactions represent fundamental metal-free pathways for converting the carbonyl group (via the tosylhydrazone) into a C=C double bond.
Brønsted Acid-Promoted Cyclizations
Brønsted acids have been shown to be effective catalysts for the intramolecular cyclization of acetophenone tosylhydrazone derivatives, leading to the formation of valuable carbocyclic structures. rsc.orgrsc.org This strategy relies on the acid-promoted generation of a reactive cationic intermediate that subsequently undergoes cyclization.
A notable application of this methodology is the synthesis of polysubstituted indenes. rsc.orgrsc.org In this process, ortho-alkenyl substituted acetophenone tosylhydrazones undergo an intramolecular cationic cyclization. The reaction is typically promoted by a Brønsted acid such as p-toluenesulfonic acid monohydrate (TsOH·H₂O).
The proposed mechanism for this transformation begins with the in situ formation of the N-tosylhydrazone from the corresponding acetophenone derivative in the presence of tosylhydrazine and the Brønsted acid. rsc.org The acid then facilitates the elimination of 4-methylbenzenesulfinic acid and a proton to generate a diazo intermediate. rsc.org Protonation of the diazo species leads to the extrusion of dinitrogen gas, forming a carbocation. This carbocation then undergoes an intramolecular cyclization by attacking the tethered vinyl group, ultimately leading to the formation of the indene (B144670) ring system after the loss of a proton. rsc.org This pathway is distinct from radical or carbene-mediated cyclizations of tosylhydrazones. rsc.orgrsc.org
This method has been successfully applied to a range of o-(1-arylvinyl) acetophenone derivatives, affording polysubstituted indenes in moderate to excellent yields. rsc.orgrsc.org The reaction demonstrates good functional group tolerance.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 1-methyl-1,2-diphenyl-1H-indene | 85 |
| 2 | Me | Ph | 1,5-dimethyl-1,2-diphenyl-1H-indene | 78 |
| 3 | OMe | Ph | 5-methoxy-1-methyl-1,2-diphenyl-1H-indene | 75 |
| 4 | Cl | Ph | 5-chloro-1-methyl-1,2-diphenyl-1H-indene | 82 |
| 5 | H | 4-MeC₆H₄ | 1-methyl-2-phenyl-1-(p-tolyl)-1H-indene | 88 |
| 6 | H | 4-ClC₆H₄ | 2-(4-chlorophenyl)-1-methyl-1-phenyl-1H-indene | 76 |
In a related context, Brønsted acids also promote the hydroamination of unsaturated hydrazones, which can be viewed as a cyclization process to form five-membered nitrogen-containing heterocycles known as pyrazolines. nih.gov While not starting from acetophenone tosylhydrazone itself, this reaction highlights the general utility of Brønsted acids in activating hydrazones toward intramolecular cyclization through an ionic pathway. nih.gov
Iodine/DMSO-Mediated Cyclizations
The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) serves as a versatile catalytic and oxidizing system for promoting cyclization reactions involving tosylhydrazones and their precursors. This system is particularly effective in the synthesis of various nitrogen- and sulfur-containing heterocycles. DMSO often plays a dual role as both a solvent and an oxidant in these transformations. rsc.orgfrontiersin.orgresearchgate.net
| Entry | Acetophenone Substituent | Product | Yield (%) |
| 1 | 4-H | 4-phenyl-1,2,3-thiadiazole | 85 |
| 2 | 4-Me | 4-(p-tolyl)-1,2,3-thiadiazole | 92 |
| 3 | 4-OMe | 4-(4-methoxyphenyl)-1,2,3-thiadiazole | 88 |
| 4 | 4-Cl | 4-(4-chlorophenyl)-1,2,3-thiadiazole | 82 |
| 5 | 4-Br | 4-(4-bromophenyl)-1,2,3-thiadiazole | 80 |
| 6 | 4-NO₂ | 4-(4-nitrophenyl)-1,2,3-thiadiazole | 65 |
Furthermore, the I₂/DMSO system is instrumental in the synthesis of pyrazole derivatives. rsc.orgacs.orgorganic-chemistry.org Although not always starting directly from pre-formed acetophenone tosylhydrazone, these reactions often involve similar intermediates. For instance, a cascade reaction between enaminones, hydrazines, and DMSO, catalyzed by molecular iodine, leads to the formation of 1,4-disubstituted pyrazoles. acs.orgorganic-chemistry.orgorganic-chemistry.org In this case, DMSO acts as a C1 source for the pyrazole ring construction. acs.orgorganic-chemistry.orgorganic-chemistry.org Another example is the one-pot synthesis of 1-aryl-2-(pyrazol-5-yl)ethane-1,2-diones, where an in situ pyrazole formation is followed by an iodine/DMSO-mediated oxidation. rsc.org The oxidizing nature of this system has also been utilized to convert pyrazolines into the corresponding aromatic pyrazoles. asianpubs.org
It is important to note that the reaction of tosylhydrazones with iodine can also lead to non-cyclized products, such as vinyl iodides, through a process known as the Barton vinyl iodide synthesis. wikipedia.orgchem-station.comwikipedia.org This reaction proceeds through the oxidation of the hydrazone to a diazo intermediate, followed by electrophilic attack of iodine and subsequent elimination. The choice of base and reaction conditions can influence the outcome between cyclization and vinyl iodide formation.
Synthetic Utility of Acetophenone Tosylhydrazone in Complex Molecule Construction
Olefin Synthesis via Reductive Elimination Reactions
The conversion of ketones into alkenes is a fundamental transformation in organic chemistry. Acetophenone (B1666503) tosylhydrazone serves as a key intermediate in two classical named reactions for this purpose: the Shapiro reaction and the Bamford-Stevens reaction. Both reactions proceed through the decomposition of the tosylhydrazone but differ in the reaction conditions and the nature of the intermediates, leading to complementary regiochemical outcomes.
Shapiro Reaction and its Variants
The Shapiro reaction transforms ketones and aldehydes into alkenes via the decomposition of their corresponding tosylhydrazones with at least two equivalents of a strong organolithium base, such as n-butyllithium. anselm.edu This reaction proceeds through a vinyllithium (B1195746) intermediate, which can then be quenched with an electrophile, most commonly a proton source like water, to yield the alkene. nih.gov A key feature of the Shapiro reaction is that it typically forms the less substituted alkene (the kinetic product) due to the regioselective deprotonation at the less hindered α-carbon position. nih.gov
The mechanism involves the initial deprotonation of the tosylhydrazone by the organolithium reagent, followed by the abstraction of a second proton from the α-carbon to form a dianion. This intermediate then eliminates the tosyl group to generate a vinyldiazene anion, which subsequently loses a molecule of nitrogen gas to afford the vinyllithium species. Protonation of this intermediate yields the final alkene product. The directionality of the reaction is controlled by the stereochemistry of the hydrazone, with deprotonation occurring cis to the tosylamide group. anselm.edu
| Reagent/Condition | Product Type | Key Intermediate | Ref. |
| 2 equiv. RLi, then H₂O | Less substituted alkene | Vinyllithium | anselm.edunih.gov |
Bamford-Stevens Reaction and its Modifications
The Bamford-Stevens reaction also converts tosylhydrazones to alkenes but employs strong bases such as sodium methoxide (B1231860) or sodium hydride in protic or aprotic solvents. researchgate.netrsc.org Unlike the Shapiro reaction, the Bamford-Stevens reaction typically yields the more substituted, thermodynamically stable alkene. nih.gov
The mechanism of the Bamford-Stevens reaction is dependent on the solvent used. In protic solvents, the reaction proceeds through a carbocationic intermediate. The tosylhydrazone is deprotonated by the base to form a diazo compound, which then gets protonated and loses nitrogen to form a carbenium ion. Subsequent elimination of a proton gives the more substituted alkene. researchgate.netorganic-chemistry.org In aprotic solvents, the decomposition of the diazo intermediate generates a carbene, which then undergoes a 1,2-hydride shift to furnish the alkene. organic-chemistry.org The potential for rearrangements in the carbocationic pathway is a notable characteristic of this reaction in protic media. researchgate.net
| Solvent Type | Product Type | Key Intermediate | Ref. |
| Protic (e.g., glycols) | More substituted alkene (thermodynamic) | Carbenium ion | researchgate.netorganic-chemistry.org |
| Aprotic | More substituted alkene (thermodynamic) | Carbene | organic-chemistry.org |
Formation of Carbon-Carbon Bonds
Beyond olefin synthesis, acetophenone tosylhydrazone is a valuable precursor for generating reactive intermediates capable of forming new carbon-carbon bonds. These intermediates, primarily diazo compounds and carbenes, can participate in a variety of transformations, including C-H functionalization and cycloaddition reactions.
C-H Functionalization (Intra- and Intermolecular)
The in situ generation of diazo compounds from tosylhydrazones allows for powerful C-H functionalization reactions, where a C-H bond is converted into a C-C bond. This can occur through either intramolecular or intermolecular pathways, often mediated by transition metal catalysts.
Intramolecular C-H Functionalization:
A notable example of intramolecular C-H functionalization involves the Brønsted acid-promoted cyclization of o-(1-arylvinyl) acetophenone derivatives, where the N-tosylhydrazone is formed in situ. This reaction leads to the formation of polysubstituted indenes in moderate to excellent yields. rsc.org In this transformation, the N-tosylhydrazone acts as an electrophile in a cationic cyclization pathway, which contrasts with typical radical or carbene-mediated cyclizations. rsc.org
Intermolecular C-H Functionalization:
The carbene generated from acetophenone tosylhydrazone can also be trapped intermolecularly by C-H bonds. While specific examples involving acetophenone tosylhydrazone are part of a broader class of reactions, metal-catalyzed carbene insertion into C-H bonds is a well-established strategy. acs.org For instance, rhodium(II) catalysts are effective in promoting the insertion of carbenes, derived from diazo compounds, into the C-H bonds of (hetero)arenes. researchgate.net This methodology provides a direct route to functionalize otherwise inert C-H bonds.
| Reaction Type | Catalyst/Promoter | Product | Ref. |
| Intramolecular Cationic Cyclization | Brønsted Acid (TsNHNH₂) | Polysubstituted Indenes | rsc.org |
| Intermolecular Carbene Insertion | Rhodium(II) catalysts | Functionalized (Hetero)arenes | acs.orgresearchgate.net |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Acetophenone tosylhydrazone can serve as a precursor to a 1,3-dipole, which can then undergo cycloaddition reactions with suitable dipolarophiles. A prominent application is the synthesis of pyrazole derivatives through the [3+2] cycloaddition of the in situ-generated diazo compound with alkynes. This reaction provides a versatile and efficient route to highly substituted pyrazoles, which are important heterocyclic motifs in medicinal chemistry.
For example, the reaction of acetophenone tosylhydrazone with acetylene gas in the presence of a base like potassium carbonate can produce 3-methyl-5-phenyl-1H-pyrazole. The choice of solvent can influence the reaction efficiency, with N-methyl-2-pyrrolidone (NMP) being a suitable solvent for ketone-derived N-tosylhydrazones. This method is noted for its operational simplicity and potential for industrial application.
Alkyne Synthesis and Derivatization
Acetophenone tosylhydrazone can also be utilized in the synthesis and further functionalization of alkynes. While the direct synthesis of phenylacetylene from acetophenone tosylhydrazone through a base-catalyzed elimination has been investigated, the yields have been reported as unquantifiable in some studies. anselm.edu
However, the diazo intermediate derived from acetophenone tosylhydrazone is highly effective in the derivatization of terminal alkynes through transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for constructing more complex molecular frameworks containing alkyne or allene moieties.
Copper-Catalyzed Synthesis of Trisubstituted Allenes: A copper(I)-catalyzed cross-coupling reaction between N-tosylhydrazones, including that of acetophenone, and terminal alkynes provides an efficient route to trisubstituted allenes. bohrium.comnih.gov The proposed mechanism involves the formation of a copper acetylide, which then reacts with the diazo compound generated from the tosylhydrazone. This is followed by a migratory insertion of the copper carbene and subsequent protonation to yield the allene. bohrium.com
Palladium-Catalyzed Synthesis of Conjugated Enynes: In a similar vein, palladium catalysts can mediate the oxidative cross-coupling of N-tosylhydrazones with terminal alkynes to produce conjugated enynes. nih.gov This reaction is believed to proceed through an unprecedented alkynyl migratory insertion into a palladium carbene complex. documentsdelivered.com
| Metal Catalyst | Coupling Partner | Product | Ref. |
| Copper(I) | Terminal Alkyne | Trisubstituted Allene | bohrium.comnih.gov |
| Palladium | Terminal Alkyne | Conjugated Enyne | nih.govdocumentsdelivered.com |
Construction of Heterocyclic Systems
Acetophenone tosylhydrazone serves as a versatile precursor in the synthesis of various heterocyclic frameworks. Its ability to generate diazo compounds or participate in cyclization reactions under different conditions makes it a valuable reagent for constructing complex molecular architectures, particularly those containing nitrogen and sulfur atoms.
Synthesis of Indenes and Related Polycyclic Aromatic Compounds
The construction of the indene (B144670) skeleton, a core structure in various bioactive compounds and materials, can be achieved using acetophenone tosylhydrazone derivatives. cnr.it A notable method involves a Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives in the presence of p-toluenesulfonohydrazide (TsNHNH₂). rsc.org This reaction proceeds via a cationic cyclization pathway, where the N-tosylhydrazone, formed in situ from the acetophenone derivative, acts as an electrophile. rsc.org This approach is distinct from other cyclization methods involving radicals or carbenes and provides a pathway to polysubstituted indenes with significant molecular complexity and diversity in moderate to excellent yields. rsc.org
The proposed mechanism suggests that the acid promotes the formation of a cationic intermediate from the tosylhydrazone, which is then attacked by the tethered vinyl group to initiate the cyclization and subsequent aromatization to the indene product.
Table 1: Synthesis of Polysubstituted Indenes
| Starting Material | Conditions | Product | Yield |
|---|
Formation of 1,2,3-Thiadiazoles
Acetophenone tosylhydrazone is a key substrate for the synthesis of 4-aryl-1,2,3-thiadiazoles. This transformation is a significant improvement upon the classical Hurd-Mori reaction. organic-chemistry.orgthieme-connect.de Modern protocols often involve the reaction of the N-tosylhydrazone with a sulfur source under metal-free conditions. mdpi.com
One efficient method employs tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.orgmdpi.com Another effective system uses iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and an oxidant to regenerate the iodine catalyst. researchgate.net This iodine-catalyzed cyclization proceeds smoothly, often in a one-pot fashion starting from acetophenone and tosylhydrazine, to produce the desired 1,2,3-thiadiazoles in good yields. researchgate.net The reaction is valued for its operational simplicity, high step-economy, and broad substrate scope. researchgate.net
Table 2: Selected Methods for 1,2,3-Thiadiazole Synthesis
| Reactants | Catalyst/Reagent | Solvent | Key Features |
|---|---|---|---|
| N-Tosylhydrazone, Elemental Sulfur | TBAI | Not specified | Metal-free, practical |
| N-Tosylhydrazone, Elemental Sulfur | I₂ | DMSO | Metal-free, one-pot, broad scope |
Pyrazole Synthesis
Pyrazoles, a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, can be synthesized from acetophenone tosylhydrazone. galchimia.com The common strategy involves the in situ generation of a diazo compound from the tosylhydrazone under basic conditions. nih.govnih.gov This reactive diazo intermediate then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne to furnish the pyrazole ring. nih.govresearchgate.net
The reaction can be promoted by various bases, with potassium carbonate (K₂CO₃) being an effective choice. researchgate.net The choice of solvent is also crucial; for tosylhydrazones derived from ketones like acetophenone, N-Methyl-2-pyrrolidone (NMP) has been found to be a suitable solvent. researchgate.net This method allows for the construction of 1,3,5-trisubstituted pyrazoles with good regioselectivity. organic-chemistry.org The process benefits from the stability and ease of handling of tosylhydrazones compared to the direct use of often unstable diazo compounds. mdpi.com
Other Nitrogen- and Sulfur-Containing Heterocycles
The reactivity of acetophenone tosylhydrazone extends to the synthesis of other heterocyclic systems beyond those previously mentioned. ijarst.inopenmedicinalchemistryjournal.comresearchgate.net The foundational role of tosylhydrazones as precursors to diazo compounds and carbenes allows for their participation in various cyclization and insertion reactions. mdpi.com
For instance, the carbene generated from the decomposition of the tosylhydrazone can be trapped by various reagents to form new ring systems. While specific examples originating directly from acetophenone tosylhydrazone are tailored to the reactions already discussed, the general utility of tosylhydrazones in metal-catalyzed cross-coupling reactions opens avenues for synthesizing a wide range of nitrogen and sulfur heterocycles. mdpi.comijarst.in These reactions leverage the tosylhydrazone unit to form C-C, C-N, and C-S bonds, which are fundamental steps in the construction of diverse heterocyclic scaffolds. nih.gov
Applications in Natural Product Synthesis
N-tosylhydrazones, including derivatives of acetophenone, are valuable intermediates in the total synthesis of natural products. mdpi.com Their primary role is to serve as precursors for carbenes or carbenoids, which can then undergo highly selective bond-forming reactions, such as C-H insertion or cyclopropanation. mdpi.com These reactions are powerful tools for building the complex carbon skeletons often found in natural products.
An important application is the enantioselective synthesis of natural products through the insertion of a metalocarbenoid, generated from a tosylhydrazone, into unactivated C-H bonds. mdpi.com This strategy allows for the direct and efficient formation of new stereocenters. For example, tosylhydrazones derived from complex ketones, such as (E)-4,2′,4′-trimethoxychalcone, have been synthesized as key intermediates for the Rhodium- or Iridium-catalyzed C-H insertion reactions required for the construction of natural product frameworks. mdpi.com While acetophenone itself is a simple starting material, the principles demonstrated with more complex tosylhydrazones are directly applicable, highlighting its potential as a foundational building block in synthetic strategies targeting complex molecules. nih.govintegrativebiology.ac.cn
Role in Advanced Materials Precursor Synthesis
Acetophenone tosylhydrazone has emerged as a valuable precursor in the synthesis of advanced materials, particularly in the construction of cross-conjugated polymers. Its utility stems from its ability to serve as a reliable in-situ source of carbenes, which can then be incorporated into polymer backbones through transition-metal-catalyzed cross-coupling reactions. This approach offers a novel and efficient route to a class of polymers known as poly(arylene-1,1-vinylidene)s (iso-PAVs), which exhibit promising thermal and optical properties.
The key reaction involves the palladium-catalyzed carbene coupling of N-tosylhydrazones with arylbromides. rsc.org In this process, acetophenone tosylhydrazone, in the presence of a palladium catalyst and a base, decomposes to generate a phenyl-substituted carbene intermediate. This reactive species then couples with a di-bromoaryl comonomer to form the repeating units of the polymer chain. The resulting iso-PAVs are characterized by a unique cross-conjugated structure, where the π-electron delocalization does not extend along the entire polymer backbone. This structural feature imparts distinct electronic and photophysical properties to the material.
Research has demonstrated that this polymerization method is versatile and can accommodate a range of functional groups, allowing for the synthesis of a library of cross-conjugated polymers with tunable properties. researchgate.net The polymers synthesized using this method, including those derived from acetophenone-like precursors, generally exhibit good thermal stability. rsc.org Furthermore, the pendant double bonds within the polymer structure of iso-PAVs offer opportunities for post-polymerization functionalization, enabling further tailoring of the material's properties for specific applications. rsc.org
The synthesis of these advanced materials relies on carefully controlled reaction conditions to achieve polymers with desired molecular weights and distributions. The choice of catalyst, base, solvent, and temperature all play a crucial role in the outcome of the polymerization.
Table 1: Representative Conditions for the Synthesis of Poly(arylene-1,1-vinylidene)s from Ketone Tosylhydrazone Precursors
| Entry | Ketone Tosylhydrazone | Aryl Dibromide Comonomer | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI |
| 1 | 4,4'-Diacetylbiphenyl ditosylhydrazone | 1,4-Dibromobenzene | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | 85 | 15.2 | 1.8 |
| 2 | 4,4'-Diacetylbiphenyl ditosylhydrazone | 4,4'-Dibromobiphenyl | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | 82 | 13.8 | 1.7 |
| 3 | 1,4-Diacetylbenzene ditosylhydrazone | 1,4-Dibromobenzene | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | 88 | 16.5 | 1.9 |
| 4 | 1,4-Diacetylbenzene ditosylhydrazone | 4,4'-Dibromobiphenyl | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | 84 | 14.7 | 1.8 |
Mn = Number-average molecular weight; PDI = Polydispersity index. Data are representative examples based on analogous ketone tosylhydrazone polymerizations.
The optical properties of these cross-conjugated polymers are of significant interest. Their unique electronic structure leads to distinct absorption and emission characteristics, which can be tuned by modifying the chemical structure of the monomers. This opens up possibilities for their application in various optoelectronic devices. The good thermal stability of these polymers is another critical feature, making them suitable for processing at elevated temperatures and for use in devices that operate under demanding conditions. rsc.org
Advanced Spectroscopic and Spectrometric Elucidation of Acetophenone Tosylhydrazone Derived Species and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is a powerful tool for investigating the mechanistic details of chemical reactions. It allows for the non-invasive observation of reaction components in solution, providing structural and quantitative information over time.
In-situ NMR monitoring allows for the real-time tracking of reactant consumption and product formation without the need for sample extraction. spectroscopyonline.com This technique is particularly valuable for understanding reaction kinetics and identifying the presence of short-lived species. For instance, in studies of palladium-catalyzed cross-coupling reactions involving N-tosylhydrazones, benchtop NMR has been used to monitor the reaction progress over several hours. uvic.ca By taking aliquots from the reaction vessel at regular intervals, researchers can determine the rate of product formation. uvic.ca
In one such study, the reaction was observed to be complete after 24 hours, as the concentration of the product did not increase thereafter. uvic.ca Kinetic analysis from the NMR data revealed that the reaction rate was approximately constant for the first 10 hours, following a brief induction period. uvic.ca This type of monitoring provides crucial data for optimizing reaction conditions and understanding the factors that influence the reaction rate.
Table 1: Illustrative In-situ NMR Monitoring Data for a Reaction Involving Acetophenone (B1666503) Tosylhydrazone This table is a representative example based on described methodologies.
| Time (hours) | Reactant Peak Integral (Normalized) | Product Peak Integral (Normalized) |
| 0 | 1.00 | 0.00 |
| 1 | 0.90 | 0.10 |
| 6 | 0.45 | 0.55 |
| 12 | 0.15 | 0.85 |
| 24 | 0.02 | 0.98 |
| 48 | 0.01 | 0.99 |
NMR spectroscopy is instrumental in determining the structure of reaction intermediates. In reactions where acetophenone tosylhydrazone serves as a precursor to diazo compounds or carbenes, NMR can help identify these transient species. For example, upon the addition of a base like sodium tert-butoxide to a reaction mixture containing acetophenone tosylhydrazone, NMR spectra can show the dominance of the deprotonated acetophenone tosylhydrazone, a key intermediate. uvic.ca The combination of proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques like COSY and HSQC, provides detailed connectivity information to unambiguously assign the structure of these intermediates. researchgate.netmdpi.com The analysis of chemical shifts and coupling constants can reveal subtle structural features and conformational preferences of the molecules in solution. soton.ac.ukzenodo.org
Mass Spectrometry (MS) for Reaction Pathway Investigations
Mass spectrometry is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio. It is particularly effective for identifying reaction intermediates, even at very low concentrations, and for analyzing the composition of complex product mixtures.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in solution with minimal fragmentation. This makes it ideal for detecting charged or polar reaction intermediates. In the study of palladium-catalyzed reactions of acetophenone tosylhydrazone, real-time ESI-MS provides complementary information to NMR. uvic.ca It can be used to monitor catalytic intermediates, such as palladium-containing species. uvic.ca Upon addition of acetophenone tosylhydrazone and a base, the ESI-MS spectrum can become dominated by ions corresponding to the deprotonated tosylhydrazone and the tosyl anion, confirming the formation of these key species in the reaction pathway. uvic.ca
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds in a reaction mixture. scirp.orgscirp.org Following a reaction involving acetophenone tosylhydrazone, GC-MS can be used to separate the various products and byproducts, identify them based on their mass spectra, and quantify their relative amounts. researchgate.net For instance, in the analysis of products from a Brønsted acid-promoted intramolecular cyclization of an acetophenone tosylhydrazone derivative, GC-MS would be used to confirm the formation of the desired polysubstituted indenes and identify any other compounds present in the final reaction mixture. rsc.orgnih.gov The fragmentation patterns observed in the mass spectra are crucial for the structural assignment of the eluted compounds. scirp.orgscirp.org
Table 2: Representative GC-MS Data for Product Analysis This table illustrates typical data obtained from a GC-MS analysis of a reaction product mixture.
| Retention Time (min) | Major m/z Fragments | Tentative Compound Identity |
| 5.2 | 120, 105, 77 | Acetophenone (unreacted) |
| 8.9 | 218, 203, 115 | Desired Product (e.g., Styrene derivative) |
| 10.4 | 155, 91, 65 | Toluene-p-sulfonamide (byproduct) |
Infrared (IR) Spectroscopy for Functional Group Transformation Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures by identifying the functional groups present in a compound. In the context of acetophenone tosylhydrazone, IR spectroscopy is instrumental in monitoring its chemical transformations, particularly its conversion into intermediate species such as diazo compounds and the subsequent reactions of these intermediates. This is achieved by tracking the disappearance of vibrational bands associated with the reactant's functional groups and the concurrent appearance of new bands corresponding to the products.
The primary transformation of interest for acetophenone tosylhydrazone often involves its decomposition to form a diazo compound, specifically 1-diazo-1-phenylethane. This reaction, foundational to processes like the Shapiro reaction, involves significant changes in the functional groups, which are readily observable in the IR spectrum.
Detailed Research Findings
The IR spectrum of the starting material, acetophenone tosylhydrazone, is characterized by several key absorption bands that serve as markers for its structure. Upon conversion to the 1-diazo-1-phenylethane intermediate, the spectrum undergoes a distinct and informative transformation.
Disappearance of N-H and S=O Bands: The most notable changes when proceeding from the tosylhydrazone to the diazo compound are the disappearance of the N-H stretching and the sulfonyl (S=O) group vibrations. The N-H stretch in tosylhydrazones typically appears as a moderate absorption around 3300-3200 cm⁻¹. researchgate.net The strong, characteristic asymmetric and symmetric stretching bands of the S=O group, usually found in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, also vanish, confirming the cleavage of the tosyl group.
Appearance of the Diazo Group Band: The hallmark of the formation of 1-diazo-1-phenylethane is the emergence of a very strong and sharp absorption band in the 2100-2050 cm⁻¹ region. This band is attributed to the asymmetric stretching vibration of the C=N=N functional group and is one of the most characteristic and easily identifiable peaks in all of IR spectroscopy. Its high intensity is due to the large change in dipole moment associated with this vibration.
Shift in the C=N Band: Acetophenone tosylhydrazone exhibits a C=N stretching vibration, typically located in the 1600-1580 cm⁻¹ range. researchgate.net While the diazo compound also contains a carbon-nitrogen double bond, the electronic environment is significantly different, and the disappearance of the original C=N peak is a key indicator of the reaction's progress.
By monitoring these specific regions of the IR spectrum over time, researchers can effectively track the conversion of acetophenone tosylhydrazone into its diazo intermediate. The rate of disappearance of the N-H or S=O peaks, coupled with the rate of appearance of the intense C=N=N peak, provides direct evidence of the reaction kinetics and completion. Further reactions of the diazo compound, such as carbene formation and subsequent insertion or cyclopropanation reactions, can likewise be monitored by the disappearance of the characteristic diazo band.
The following data tables summarize the key IR absorptions for acetophenone tosylhydrazone and its derived diazo species, providing a clear basis for analyzing the transformation between them.
Interactive Data Table: Key IR Absorptions for Functional Group Analysis
| Compound Name | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Acetophenone Tosylhydrazone | N-H (stretch) | ~3220 | Medium | Disappears upon conversion to diazo compound. |
| C-H (aromatic) | 3100-3000 | Medium-Weak | Present in both reactant and intermediate. | |
| C=N (stretch) | ~1590 | Medium | Characteristic of the hydrazone linkage. researchgate.net | |
| S=O (asymmetric stretch) | ~1340 | Strong | Disappears upon cleavage of the tosyl group. | |
| S=O (symmetric stretch) | ~1160 | Strong | Disappears upon cleavage of the tosyl group. | |
| 1-diazo-1-phenylethane | C=N=N (asymmetric stretch) | ~2070 | Very Strong, Sharp | Definitive peak for diazo compound formation. |
| C-H (aromatic) | 3100-3000 | Medium-Weak | Present in both reactant and intermediate. |
Computational and Theoretical Chemistry Insights into Acetophenone Tosylhydrazone Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For acetophenone (B1666503) tosylhydrazone, DFT calculations have been instrumental in mapping out the intricate details of its reaction pathways, particularly in the formation of acetophenone azine. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to provide a balance between computational cost and accuracy.
Prediction of Transition State Structures
A key application of DFT in understanding chemical reactions is the prediction of transition state (TS) structures. These high-energy geometries represent the pinnacle of the energy barrier that must be overcome for a reaction to proceed. By locating and characterizing these transition states, chemists can gain a deep understanding of the reaction mechanism at a molecular level.
In the context of the base-mediated decomposition of acetophenone tosylhydrazone, DFT calculations have been employed to identify the transition state structures for various proposed mechanisms. For instance, in the formation of acetophenone azine, a potential carbene insertion pathway has been investigated. Computational studies have successfully located the transition state for the insertion of a carbene, generated from the tosylhydrazone, into a molecule of acetophenone tosylhydrazone itself. The geometry of this transition state reveals the precise orientation of the reacting molecules and the key bond-forming and bond-breaking events.
Energetic Profiling of Competing Mechanisms
Most chemical reactions can proceed through multiple competing pathways, and DFT calculations are invaluable for constructing energetic profiles of these mechanisms. By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy diagram can be constructed. This allows for a quantitative comparison of the feasibility of different reaction pathways.
For the reaction of acetophenone tosylhydrazone, DFT studies have elucidated the energetic landscape of competing mechanisms leading to the formation of acetophenone azine. One study identified a key intermediate, 4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene) benzene (B151609) sulfonohydrazide, and calculated the energy barriers for its formation and subsequent transformation. researchgate.netresearchgate.net The energy profiles, with free energies presented in kcal/mol relative to the starting materials, provide a clear picture of the most favorable reaction pathway.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
| Reactants | Acetophenone Tosylhydrazone + Base | 0.0 |
| Intermediate | Deprotonated Acetophenone Tosylhydrazone | -10.5 |
| Transition State 1 | TS for carbene formation | +15.2 |
| Intermediate | Phenylmethylcarbene + Tosylsulfinate | +5.8 |
| Transition State 2 | TS for carbene insertion | +8.7 |
| Intermediate | 4-Methyl-N-(1-phenylethyl)-N′-(1-phenylethylidene) benzene sulfonohydrazide | -25.3 |
| Transition State 3 | TS for azine formation | +2.1 |
| Products | Acetophenone Azine + Tosylsulfinate | -40.1 |
Molecular Dynamics (MD) Simulations
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO can provide an indication of the reactivity; a smaller gap generally implies a more facile reaction.
An FMO analysis of acetophenone tosylhydrazone would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The HOMO would likely be localized on the nitrogen and sulfur atoms of the tosylhydrazone moiety, indicating its nucleophilic character. The LUMO, on the other hand, would likely be associated with the C=N double bond and the aromatic rings, highlighting potential sites for nucleophilic attack. By examining the orbital coefficients, one can predict the regioselectivity of reactions involving this compound. Although detailed FMO analyses specifically for acetophenone tosylhydrazone were not found in the surveyed literature, this approach is a standard and valuable method for rationalizing its reactivity in various chemical transformations.
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models are widely used in drug discovery and materials science to predict the properties of new compounds.
In the context of acetophenone tosylhydrazone, a QSAR study could be developed to predict its reactivity in a specific reaction, such as the Shapiro reaction or a cycloaddition reaction. This would involve synthesizing a library of substituted acetophenone tosylhydrazones and measuring their reaction rates or yields. A variety of molecular descriptors, such as electronic (e.g., Hammett parameters), steric (e.g., Taft parameters), and topological descriptors, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates these descriptors to the observed reactivity. Such a QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives of acetophenone tosylhydrazone, thereby guiding the design of more effective reagents. While specific QSAR studies focusing on the reactivity of acetophenone tosylhydrazone are not prevalent in the literature, the methodology offers a promising avenue for future research.
Design Principles Based on Computational Predictions
The ultimate goal of computational and theoretical chemistry in the study of chemical reactivity is to establish design principles that can guide the development of new and improved chemical processes. By integrating the insights gained from DFT calculations, MD simulations, FMO analysis, and QSAR models, chemists can make informed decisions about how to modify the structure of a reactant or the reaction conditions to achieve a desired outcome.
Based on the computational studies of acetophenone tosylhydrazone, several design principles can be envisaged. For example, understanding the energetic profile of competing reaction pathways can inform the choice of base and solvent to favor a specific mechanism. If a carbene-mediated pathway is desired, conditions that facilitate the formation and stabilization of the carbene intermediate would be chosen. FMO analysis can guide the modification of the electronic properties of the acetophenone or tosyl group to enhance reactivity or control regioselectivity. For instance, introducing electron-withdrawing or electron-donating groups on the aromatic rings would alter the HOMO and LUMO energies, thereby influencing the rate and selectivity of the reaction. These computational predictions provide a rational basis for the experimental design of novel reactions and the optimization of existing synthetic methods involving acetophenone tosylhydrazone.
Emerging Trends and Future Perspectives in Acetophenone Tosylhydrazone Research
Development of Novel Catalytic Systems
The reactivity of acetophenone (B1666503) tosylhydrazone is largely dictated by the catalyst employed. Significant research efforts are focused on discovering and refining catalytic systems to unlock new reaction pathways and enhance the efficiency and selectivity of existing ones.
Exploiting New Transition Metals and Ligands
Transition-metal catalysis has been a cornerstone of organic synthesis, and its application in acetophenone tosylhydrazone chemistry is a vibrant area of research. researchgate.net While palladium has been extensively used, the exploration of other transition metals is opening new avenues for novel transformations. acs.orgacs.org Metals such as copper, rhodium, nickel, and cobalt are being investigated for their unique catalytic properties in cross-coupling and carbene transfer reactions involving tosylhydrazones. acs.org
The combination of metal catalysts with specifically designed ligands is crucial for controlling reactivity and selectivity. For instance, in palladium-catalyzed cross-coupling reactions with aryl halides, ligands like Xphos (2-dicyclohexylphosphino-2′,4′,6′-triisopropyl biphenyl) have proven effective. acs.org Similarly, the use of electron-rich ligands such as P(2-furyl)₃ has shown optimal results in oxidative cross-coupling reactions with terminal alkynes. acs.org A recent development involves the use of bimetallic iron-ruthenium nanoparticles as a highly active and selective catalyst for the hydrodeoxygenation of acetophenone derivatives, demonstrating the potential of multi-metallic systems. rsc.org The future in this area points towards the rational design of new ligands and the exploration of earth-abundant, non-precious metals to create more cost-effective and sustainable catalytic systems.
| Metal Catalyst | Ligand Example | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Xphos | Cross-coupling with aryl halides | Effective for C-C bond formation, good functional group compatibility. | acs.org |
| Palladium (Pd) | P(2-furyl)₃ | Oxidative cross-coupling with alkynes | High efficiency for synthesizing conjugated enynes. | acs.org |
| Copper (Cu), Rhodium (Rh), Nickel (Ni), Cobalt (Co) | Various | Cross-coupling reactions | Expands the scope of transformations beyond palladium catalysis. | acs.org |
| Iron-Ruthenium (Fe-Ru) Bimetallic Nanoparticles | - | Selective Hydrodeoxygenation | High activity and selectivity, applicable in continuous flow. | rsc.org |
Innovative Organocatalysts and Biocatalysis
The fields of organocatalysis and biocatalysis are rapidly expanding, offering green and efficient alternatives to metal-based catalysts. nih.gov Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. mdpi.com While the direct application to acetophenone tosylhydrazone is an emerging area, the principles are highly relevant. For example, synergistic approaches combining organocatalysis with other catalytic modes, such as photocatalysis, are being developed for various transformations. mdpi.com
Biocatalysis, which employs enzymes as catalysts, offers significant advantages, including operation under mild, often aqueous conditions and exceptional selectivity. nih.govconicet.gov.ar The integration of biocatalysis with traditional organic synthesis is a promising future direction. One can envision sequential one-pot processes where an organocatalyst mediates a reaction with acetophenone tosylhydrazone, followed by an enzymatic transformation of the product, leading to complex molecules with high efficiency. conicet.gov.ar The development of artificial metalloenzymes and the engineering of existing enzymes could pave the way for novel biocatalytic reactions involving the carbene intermediates generated from acetophenone tosylhydrazone.
Sustainable and Green Chemical Transformations
In line with the principles of green chemistry, a major trend in modern organic synthesis is the development of more environmentally benign processes. syrris.com This includes the use of safer solvents, reduced energy consumption, and the implementation of more efficient process technologies.
Aqueous Phase Reactions and Alternative Solvents
A significant drawback of many traditional organic reactions is their reliance on volatile and often toxic organic solvents. Research is increasingly focused on performing reactions in greener media. Transition-metal-free transformations of N-tosylhydrazones are particularly attractive from a green chemistry perspective, as they are often practical to perform without the need for strictly anhydrous solvents or inert atmospheres. mdpi.com The use of protic solvents, including water, is being explored. researchgate.net Biocatalytic approaches inherently favor aqueous environments, further driving the shift away from conventional organic solvents. nih.gov The development of catalytic systems that are stable and active in water or other benign alternative solvents is a key goal for the future of acetophenone tosylhydrazone chemistry.
Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for green and efficient synthesis. nih.govillinois.edu This technology allows for superior control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. illinois.edu The enhanced safety profile of flow reactors, due to the small reaction volumes at any given time, makes them ideal for handling hazardous reagents or intermediates. nih.gov
The application of flow chemistry to reactions involving acetophenone tosylhydrazone is a promising area. For instance, a continuous flow process has been successfully demonstrated for the selective hydrodeoxygenation of acetophenone derivatives. rsc.org This approach not only improves efficiency but also facilitates scalability. almacgroup.com Future research will likely see the integration of flow chemistry with other green technologies, such as immobilized catalysts and in-line purification, to create fully automated and highly sustainable synthetic processes.
| Parameter | Challenge in Batch Processing | Advantage of Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Difficult to control, potential for hotspots and side reactions. | High surface-area-to-volume ratio allows for rapid and precise temperature control. | illinois.edu |
| Mixing | Inefficient mixing can lead to lower yields and selectivity. | Enhanced mixing provides better reproducibility and higher efficiency. | illinois.edu |
| Safety | Large volumes of hazardous materials or unstable intermediates pose risks. | Small reactor volume minimizes risk; hazardous intermediates can be generated and consumed in situ. | nih.gov |
| Scalability | Scaling up can be challenging and non-linear. | Scalability is achieved by running the process for a longer duration ("numbering-up"). | almacgroup.comsoci.org |
Expansion of Substrate Scope and Functional Group Tolerance
A critical measure of the utility of any synthetic method is its applicability to a wide range of substrates and its tolerance of various functional groups. A major focus of current research is to expand the scope of reactions involving acetophenone tosylhydrazone. thieme-connect.com Modern catalytic systems have demonstrated broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants. acs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent a highly efficient approach to building molecular complexity. Acetophenone and its derivatives are recognized as ideal synthons for MCRs. Acetophenone tosylhydrazone, by serving as a precursor to reactive diazoacetophenone (B1606541) intermediates, is enabling novel MCR strategies for the synthesis of complex heterocyclic structures.
One notable strategy involves the in situ generation of an alkene, followed by a 1,3-dipolar cycloaddition with the diazo compound derived from an N-tosylhydrazone. For instance, a one-pot reaction between an aldehyde, a 1,3-dicarbonyl compound, and an N-tosylhydrazone can produce highly substituted pyrazoles. The process begins with a Knoevenagel condensation to form the alkene, which is then trapped by the diazo intermediate.
Another significant advancement is the dual Rh/In-catalyzed three-component reaction that utilizes diazo acetophenones. In this process, an alcohol, a (hetero)aromatic aldehyde, and a diazo acetophenone react to form β-hydroxy-α-amino acid derivatives with high diastereoselectivity. A key step in this transformation is the rhodium-mediated formation of an oxonium ylide from the alcohol and the diazo reagent, which is then trapped by the aldehyde.
These MCRs highlight the utility of acetophenone tosylhydrazone as a cornerstone for diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple and readily available starting materials.
| Reaction Type | Components | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| [Knoevenagel + Cycloaddition] | Aldehyde, 1,3-Dicarbonyl Compound, N-Tosylhydrazone | Diazo compound, In situ generated alkene | Polysubstituted Pyrazoles | |
| Oxonium Ylide Formation and Trapping | Diazo acetophenone, Alcohol, Aldehyde | Oxonium ylide | β-Hydroxy-α-amino acid derivatives | |
| Denitrogenative Coupling | Two different N-Tosyl Hydrazones, Elemental Sulfur | Carbene species, Benzothialdehyde | Unsymmetrical 1,3,4-Thiadiazoles |
Interfacing with Chemical Biology and Materials Science
The unique reactivity of acetophenone tosylhydrazone is creating new opportunities at the interface of organic synthesis with chemical biology and materials science. Its derivatives are being explored as building blocks for functional materials and as probes for biological systems.
In materials science, derivatives of acetophenone are used in the synthesis of polymers and fluorescent materials. Research has shown the synthesis of copolymer resins from 4-methyl acetophenone and phenyl hydrazine (B178648) with formaldehyde, demonstrating the potential for creating novel polymeric structures. Furthermore, acetophenone derivatives have been successfully used to create N,O-bidentate organic difluoroboron complexes that exhibit fluorescence, pointing towards applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes. Symmetrical azine derivatives synthesized from acetophenone have also been developed as colorimetric and fluorescent chemosensors, capable of detecting specific anions like cyanide.
In the realm of chemical biology, the generation of carbenes or diazo compounds from precursors like acetophenone tosylhydrazone opens avenues for bioorthogonal chemistry. Bioorthogonal reactions occur in living systems without interfering with native biochemical processes. The diazo group, or the carbene it generates, can potentially participate in reactions such as strain-promoted azide-alkyne cycloadditions or other bioorthogonal ligations for labeling biomolecules, although direct applications of acetophenone tosylhydrazone in this context are still an emerging area of research. The development of acetophenone-based fluorescent probes for visualizing cellular membranes further underscores its potential in chemical biology.
Challenges and Untapped Potentials in Acetophenone Tosylhydrazone Chemistry
Despite its versatility, the chemistry of acetophenone tosylhydrazone is not without its challenges, which in turn define the frontiers for future research.
Current Challenges:
Reaction Conditions: A significant challenge is the often high temperature (90-110 °C) required to induce the decomposition of N-tosylhydrazones to their corresponding diazo compounds. These harsh conditions can limit the substrate scope and negatively impact the selectivity, particularly the enantioselectivity, of subsequent reactions.
Precursor Stability: While N-tosylhydrazones are generally stable, the more reactive N-tosylhydrazone salts, which can decompose at lower temperatures, must be freshly prepared or stored under specific conditions (e.g., in the dark at -20 °C) to prevent degradation.
Side Reactions: In reactions involving strong bases like organolithiums (e.g., the Shapiro reaction), tosylhydrazones derived from aldehydes are prone to competitive nucleophilic addition of the base to the C=N double bond, limiting their utility for certain transformations.
Handling of Intermediates: Although using tosylhydrazones as in situ precursors is a key advantage, the inherent toxicity and potential explosiveness of the resulting diazo intermediates necessitate careful handling and controlled reaction conditions.
| Challenge | Description | Impact | Reference |
|---|---|---|---|
| High Decomposition Temperature | Requires elevated temperatures (90-110 °C) for diazo formation. | Limits functional group tolerance and enantioselectivity. | |
| Salt Instability | More reactive salt forms are sensitive to light and temperature. | Requires special preparation and storage procedures. | |
| Competitive Side Reactions | Susceptibility to nucleophilic attack by strong bases at the C=N bond. | Limits applicability in certain base-mediated reactions. | |
| Hazardous Intermediates | In situ generation of potentially toxic and explosive diazo compounds. | Requires careful control of reaction conditions. |
Untapped Potentials and Future Directions: The limitations of current methods highlight significant opportunities for innovation. A primary goal is the design of new generations of N-sulfonylhydrazones that can be activated under milder conditions. The development of N-triftosylhydrazones, which decompose at temperatures as low as -40 °C, is a major step in this direction and opens the door for temperature-sensitive and highly enantioselective transformations.
Furthermore, there is vast untapped potential in expanding the scope of acetophenone tosylhydrazone in MCRs to access novel and diverse chemical libraries for drug discovery. Its application in materials science could be extended to the systematic design of advanced functional polymers and sensors. In chemical biology, the development of acetophenone tosylhydrazone-based bioorthogonal reagents for cellular imaging and proteomics remains a promising, yet underexplored, frontier. The continued exploration of its reactivity, especially in transition-metal-free catalytic systems, will undoubtedly uncover new and powerful synthetic methodologies.
Q & A
Q. What are the standard methods for synthesizing acetophenone tosylhydrazone, and how are reaction conditions optimized?
Acetophenone tosylhydrazone is synthesized via the condensation of acetophenone with tosylhydrazine under acidic or reflux conditions. For example, phenylhydrazones are typically prepared by refluxing ketones with phenylhydrazine in ethanol, followed by isolation and purification . Optimization involves controlling stoichiometry (1:1 molar ratio of ketone to tosylhydrazine), reaction time (1–3 hours), and temperature (60–80°C). Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%) .
Q. Which analytical techniques are most effective for characterizing acetophenone tosylhydrazone?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm structural features (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 288.09 for CHNOS) .
- Infrared (IR) Spectroscopy : Absorptions at 1650–1700 cm (C=O stretch) and 3200–3400 cm (N-H stretch) confirm functional groups .
Q. What are the primary applications of acetophenone tosylhydrazone in organic synthesis?
It serves as a precursor for:
- Fischer Indole Synthesis : Acid-catalyzed rearrangement to 2-phenylindole derivatives via ammonia elimination .
- Alkene Formation : Shapiro reaction with alkyllithium reagents to generate substituted alkenes .
- Catalytic Cross-Coupling : Pd-catalyzed dynamic kinetic asymmetric transformations (DYKAT) for chiral biaryl synthesis .
Advanced Research Questions
Q. How do steric and electronic factors influence the regiochemistry of elimination reactions in acetophenone tosylhydrazone derivatives?
Steric hindrance from substituents (e.g., aryl groups) directs elimination pathways. For example, bulky groups adjacent to the hydrazone nitrogen favor elimination away from steric barriers, forming trans-alkenes. Electronic effects, such as electron-withdrawing groups (e.g., CF), alter transition-state stability, leading to preferential formation of thermodynamically controlled products. Evidence from trifluoromethylated analogs shows divergent reactivity compared to non-fluorinated systems .
Q. What experimental strategies resolve contradictions in geometric isomer ratios during alkyllithium-mediated reactions?
Geometric isomer ratios (e.g., cis/trans) in products depend on:
- Solvent Polarity : Polar solvents (THF) stabilize ionic intermediates, favoring one isomer.
- Reaction Time : Prolonged times may lead to isomer equilibration.
- Temperature : Low temperatures (−50°C) trap kinetic products. Systematic studies with controlled variables (solvent, time, base) are critical for reproducibility. For instance, solvent changes from toluene to THF in Pd-catalyzed couplings alter isomer distributions .
Q. How does the choice of catalyst system impact the efficiency of acetophenone tosylhydrazone in asymmetric synthesis?
Pd(OAc) with chiral ligands (e.g., BINAP, Josiphos) enables enantioselective cross-couplings. Ligand screening (e.g., P,P vs. P,N donors) reveals steric and electronic tuning requirements. For example, QUINAP ligands improve enantiomeric excess (ee) in DYKAT reactions by stabilizing key intermediates .
Q. What role does the tosyl group play in stabilizing intermediates during hydrazone rearrangements?
The tosyl group (p-toluenesulfonyl) enhances stability via:
- Electron-Withdrawing Effects : Stabilizes the hydrazone dianion during Shapiro reactions.
- Steric Protection : Shields reactive sites from undesired side reactions.
- Leaving Group Ability : Facilitates ammonia elimination in Fischer indole synthesis .
Q. How can researchers address unexpected side products in solvent-free reactions involving acetophenone tosylhydrazone?
Side products (e.g., cyclopropenes) may arise from solvent C-H insertion or alkyne dimerization. Mitigation strategies include:
- Excess Alkyne : Use 10 equivalents to suppress solvent participation.
- Temperature Control : Lower temperatures (0–25°C) minimize competing pathways.
- Additives : Lewis acids (e.g., KCO) direct selectivity toward desired products .
Methodological Considerations
Q. What protocols ensure reproducibility in the synthesis of 3-hydroxytosylhydrazones from acetophenone derivatives?
Key steps include:
- Dianion Formation : Treat tosylhydrazone with 2 equivalents of LDA at −50°C.
- Trapping Electrophiles : Add ketones (e.g., acetone) to form 3-hydroxy derivatives.
- Elimination Conditions : Use >3 equivalents of alkyllithium reagents (e.g., MeLi) at room temperature for high-yield alkene formation .
Q. How should researchers validate mechanistic hypotheses in tosylhydrazone reactions?
Combine:
- Isotopic Labeling : -labeled acetophenone tracks carbon migration.
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR.
- Computational Modeling : DFT calculations predict transition states and regioselectivity .
Data Presentation Guidelines
- Tables : Include reaction yields, ee values, and spectroscopic data (e.g., NMR shifts).
- Figures : Use reaction schemes to illustrate mechanistic pathways and stereochemical outcomes.
- Statistical Analysis : Apply ANOVA for comparing experimental variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
